molecular formula C14H27N3O3S2 B2427103 N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide CAS No. 1421491-34-0

N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide

Cat. No.: B2427103
CAS No.: 1421491-34-0
M. Wt: 349.51
InChI Key: OUIZBPSMFNQZJP-UHFFFAOYSA-N
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Description

N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide is a compound with a complex chemical structure, which encompasses multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Intermediate Structures: : The preparation begins with the synthesis of intermediate structures, often involving thiazepane and pyrrolidine rings. These structures are synthesized via reactions such as cyclization and amine substitutions.

  • N-Methylation:

  • Sulfonamide Formation: : The final step includes forming the methanesulfonamide group. This can be achieved by reacting the intermediate compounds with methanesulfonyl chloride under controlled conditions.

Industrial Production Methods

In industrial settings, the compound is typically produced through large-scale synthesis involving automated processes that ensure precision, efficiency, and reproducibility. Industrial methods prioritize scalability, cost-effectiveness, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions may convert the oxo group into hydroxyl groups.

  • Substitution: : The compound is capable of undergoing nucleophilic substitution, where functional groups within its structure are replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

  • Substitution: : Reagents like sodium hydride or alkyl halides facilitate substitution reactions.

Major Products

The major products formed from these reactions can vary but often include derivatives with modified functional groups, such as hydroxylated, sulfonylated, or further methylated structures.

Scientific Research Applications

Chemistry

The compound is used as a reagent in organic synthesis to explore new chemical reactions and pathways. Its unique functional groups make it an interesting subject for studying reaction mechanisms and developing novel synthesis methods.

Biology

In biological research, the compound is investigated for its interactions with various biomolecules and potential as a biochemical probe. Researchers study its effects on cellular processes, protein interactions, and enzyme activities.

Medicine

The compound’s structure suggests potential pharmaceutical applications. Researchers explore its efficacy as a therapeutic agent, investigating its potential to act as an inhibitor or modulator of biological targets.

Industry

In industrial applications, the compound can be used in the development of materials, such as polymers and catalysts. Its unique properties are leveraged to improve product performance and efficiency.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. These interactions can modulate biochemical pathways, influencing cellular functions and physiological responses. The presence of the thiazepane and pyrrolidine rings is crucial for binding affinity and specificity, driving the compound’s unique mechanisms.

Comparison with Similar Compounds

Comparison

Compared to similar compounds, N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide stands out due to its distinct combination of functional groups and ring structures, offering a unique set of chemical and biological properties.

Similar Compounds

  • N-methyl-N-(2-oxoethyl)methanesulfonamide: : Lacks the thiazepane ring, resulting in different reactivity and biological activity.

  • N-(2-oxo-2-(1-pyrrolidinylmethyl)-ethyl)methanesulfonamide: : Has a similar backbone but differs in the substitution patterns, leading to varied functional implications.

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3S2/c1-15(22(2,19)20)11-14(18)17-8-5-9-21-12-13(17)10-16-6-3-4-7-16/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIZBPSMFNQZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCSCC1CN2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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